1-(3-methylphenyl)-1H-benzimidazol-5-amine 1-(3-methylphenyl)-1H-benzimidazol-5-amine
Brand Name: Vulcanchem
CAS No.: 887407-37-6
VCID: VC21524742
InChI: InChI=1S/C14H13N3/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17/h2-9H,15H2,1H3
SMILES: CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

1-(3-methylphenyl)-1H-benzimidazol-5-amine

CAS No.: 887407-37-6

Cat. No.: VC21524742

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)-1H-benzimidazol-5-amine - 887407-37-6

Specification

CAS No. 887407-37-6
Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 1-(3-methylphenyl)benzimidazol-5-amine
Standard InChI InChI=1S/C14H13N3/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17/h2-9H,15H2,1H3
Standard InChI Key VFSVFGIODYZMOF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N
Canonical SMILES CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

1-(3-Methylphenyl)-1H-benzimidazol-5-amine consists of a benzimidazole scaffold with two key substituents: a 3-methylphenyl (m-tolyl) group at the N-1 position and an amine group at the C-5 position. The compound is registered in chemical databases with the CAS number 887407-37-6 . The compound's molecular weight is precisely calculated as 223.27 g/mol, and it follows the molecular formula C14H13N3 .

Several identifiers have been assigned to this compound in various chemical databases:

  • PubChem CID: 1510981

  • InChIKey: VFSVFGIODYZMOF-UHFFFAOYSA-N

  • SMILES Notation: CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N

Nomenclature and Synonyms

The compound is known by several names in the scientific literature and chemical databases:

SynonymSource
1-(3-methylphenyl)-1H-benzimidazol-5-aminePubChem
1-(3-methylphenyl)benzimidazol-5-aminePubChem
1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINEPubChem
1-(m-Tolyl)-1H-benzo[d]imidazol-5-amineeMolecules
1-m-Tolyl-1H-benzoimidazol-5-ylamineeMolecules

It is also available as a dihydrochloride salt, named 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride or 1-(3-methylphenyl)-1H-benzimidazol-5-amine--hydrogen chloride (1/2) .

Physical and Chemical Properties

The compound 1-(3-methylphenyl)-1H-benzimidazol-5-amine has several notable properties that derive from its structure:

  • The presence of an amine group at the 5-position of the benzimidazole ring confers basic properties and potential for hydrogen bonding.

  • The benzimidazole core contributes to the compound's aromatic character and stability.

  • The 3-methylphenyl substituent adds lipophilicity to the molecule, potentially enhancing membrane permeability in biological systems.

Structural Features and Relationships

Core Structure Analysis

The benzimidazole scaffold in 1-(3-methylphenyl)-1H-benzimidazol-5-amine is a bicyclic heterocyclic system consisting of a benzene ring fused with an imidazole ring. This core structure is prevalent in numerous pharmacologically active compounds and is recognized for its versatility in medicinal chemistry.

The positioning of the substituents is significant:

  • The 3-methylphenyl group at the N-1 position influences the compound's electronic properties and spatial orientation.

  • The amine group at the C-5 position provides a site for hydrogen bonding and potential further functionalization.

Related Compounds and Derivatives

Several structurally related compounds have been reported in the literature:

CompoundRelationship to Target Compound
1-(3-methylphenyl)-5-nitro-1H-benzimidazoleDiffers by having a nitro group instead of an amine at position 5
1-(3-methylphenyl)-1H-benzimidazoleLacks the amine substituent at position 5
1-(4-methylphenyl)-1H-benzimidazol-5-amineHas the methyl group at para- instead of meta-position on the phenyl ring

The nitro analog, 1-(3-methylphenyl)-5-nitro-1H-benzimidazole, is particularly noteworthy as it can serve as a synthetic precursor to 1-(3-methylphenyl)-1H-benzimidazol-5-amine through reduction of the nitro group .

Synthesis and Preparation

Reaction Conditions and Considerations

For the reduction of nitro groups to amines in similar benzimidazole systems, typical conditions include:

Reducing AgentCatalystSolventTemperature
Hydrogen gas (H₂)Palladium on carbon (Pd/C)Methanol or ethanolRoom temperature to 50°C
ZincAmmonium chlorideEthanol/waterRoom temperature
Sodium borohydrideNickel chlorideMethanol0°C to room temperature

The choice of reducing agent and conditions would depend on the scale of synthesis and the sensitivity of other functional groups present in the molecule.

Chemical Reactivity and Transformations

Functional Group Reactivity

The amine group at position 5 of 1-(3-methylphenyl)-1H-benzimidazol-5-amine presents opportunities for further chemical transformations:

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Diazotization followed by various transformations (e.g., Sandmeyer reactions)

  • Formation of Schiff bases through condensation with aldehydes or ketones

These transformations allow for the development of a library of derivatives with potentially enhanced or modified biological activities.

Benzimidazole Ring Reactivity

The benzimidazole core itself can undergo various reactions:

  • Electrophilic substitution reactions, typically at positions 4 and 6

  • Metalation and subsequent functionalization

  • Oxidation of the imidazole portion under specific conditions

Research Opportunities and Future Directions

Synthesis Optimization

Development of efficient, high-yielding synthetic routes to 1-(3-methylphenyl)-1H-benzimidazol-5-amine represents an important research opportunity. Potential approaches include:

  • Microwave-assisted synthesis to reduce reaction times and improve yields

  • Flow chemistry methods for scalable production

  • Green chemistry approaches using environmentally friendly reagents and solvents

Biological Evaluation

Comprehensive screening of 1-(3-methylphenyl)-1H-benzimidazol-5-amine for various biological activities would provide valuable insights:

  • Antimicrobial activity against a panel of bacterial and fungal pathogens

  • Cytotoxicity against cancer cell lines

  • Enzyme inhibition studies, particularly for kinases and proteases

  • Anti-inflammatory and antioxidant assessments

Structure-Activity Relationship Studies

Systematic modification of the 1-(3-methylphenyl)-1H-benzimidazol-5-amine structure could yield valuable structure-activity relationship data:

  • Variation of the position of the methyl group on the phenyl ring

  • Replacement of the methyl group with other substituents

  • Modification of the amine functionality (acylation, alkylation)

  • Introduction of additional substituents on the benzimidazole ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator